molecular formula (CaSO4)2.H2O<br>CaSO4·0.5H2O<br>Ca2H2O9S2 B168003 Calcium sulfate hemihydrate CAS No. 10034-76-1

Calcium sulfate hemihydrate

Cat. No. B168003
Key on ui cas rn: 10034-76-1
M. Wt: 290.3 g/mol
InChI Key: ZOMBKNNSYQHRCA-UHFFFAOYSA-J
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Patent
US07875114B2

Procedure details

Gypsum building panels offer a high performance product for a reasonable price for finishing of building spaces. Gypsum, also known as calcium sulfate dihydrate, is heated to drive off crystalline water to produce calcium sulfate anhydrite and/or calcium sulfate hemihydrate, also known as stucco, calcined gypsum or Plaster of Paris. The building panels are made by combining dry stucco with water. Calcined gypsum and water are combined and an interlocking matrix of gypsum crystals is formed. After the hydration of the calcined gypsum, excess water is driven off by heating, the resulting product is a relatively strong panel, having a good surface for receiving decorative finishes such as paint or wallpaper.
[Compound]
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Ca+2:8]>O>[OH2:4].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Ca+2:8].[Ca+2:8].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4] |f:0.1.2.3,5.6.7.8.9|

Inputs

Step One
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.S(=O)(=O)([O-])[O-].[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated

Outcomes

Product
Name
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Ca+2].[Ca+2].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875114B2

Procedure details

Gypsum building panels offer a high performance product for a reasonable price for finishing of building spaces. Gypsum, also known as calcium sulfate dihydrate, is heated to drive off crystalline water to produce calcium sulfate anhydrite and/or calcium sulfate hemihydrate, also known as stucco, calcined gypsum or Plaster of Paris. The building panels are made by combining dry stucco with water. Calcined gypsum and water are combined and an interlocking matrix of gypsum crystals is formed. After the hydration of the calcined gypsum, excess water is driven off by heating, the resulting product is a relatively strong panel, having a good surface for receiving decorative finishes such as paint or wallpaper.
[Compound]
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Ca+2:8]>O>[OH2:4].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Ca+2:8].[Ca+2:8].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4] |f:0.1.2.3,5.6.7.8.9|

Inputs

Step One
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.S(=O)(=O)([O-])[O-].[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated

Outcomes

Product
Name
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Ca+2].[Ca+2].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07875114B2

Procedure details

Gypsum building panels offer a high performance product for a reasonable price for finishing of building spaces. Gypsum, also known as calcium sulfate dihydrate, is heated to drive off crystalline water to produce calcium sulfate anhydrite and/or calcium sulfate hemihydrate, also known as stucco, calcined gypsum or Plaster of Paris. The building panels are made by combining dry stucco with water. Calcined gypsum and water are combined and an interlocking matrix of gypsum crystals is formed. After the hydration of the calcined gypsum, excess water is driven off by heating, the resulting product is a relatively strong panel, having a good surface for receiving decorative finishes such as paint or wallpaper.
[Compound]
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Ca+2:8]>O>[OH2:4].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Ca+2:8].[Ca+2:8].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4] |f:0.1.2.3,5.6.7.8.9|

Inputs

Step One
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Gypsum
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.S(=O)(=O)([O-])[O-].[Ca+2]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated

Outcomes

Product
Name
Type
product
Smiles
O.S(=O)(=O)([O-])[O-].[Ca+2].[Ca+2].S(=O)(=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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